molecular formula C10H19N3S B2683692 N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine CAS No. 218795-46-1

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B2683692
CAS No.: 218795-46-1
M. Wt: 213.34
InChI Key: YIKDUCAVWKCLOE-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research. This specialized molecule features a 1,3,4-thiadiazole core, a heterocycle known for its diverse pharmacological activities, substituted with a 2,2-dimethylpropyl (neopentyl) group and an isopropyl moiety . The compound is provided with characterized NMR spectral data, available for reference from public metabolomics databases, ensuring researchers can verify its structural integrity . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery. While specific biological data for this exact compound is limited in the public domain, closely related derivatives have demonstrated a broad spectrum of potential therapeutic activities. Notably, molecular docking studies of analogous N-substituted-1,3,4-thiadiazol-2-amine compounds have shown promising binding energies with specific protein targets, suggesting potential as a starting point for the development of enzyme inhibitors . The structural features of this compound make it a valuable building block for synthesizing more complex molecules for high-throughput screening and investigating structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKDUCAVWKCLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group (-NH₂) on the thiadiazole ring undergoes nucleophilic acylation with carbonyl electrophiles. For example:

  • Reaction with benzodioxole-5-carbonyl chloride (from):
    When treated with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane under reflux, the amine forms N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide (yield: ~78%).

Reagent Conditions Product Yield
Benzodioxole-5-carbonyl chlorideDCM, reflux, 6 hN-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide78%

This reactivity is generalizable to other acyl chlorides, enabling the synthesis of diverse amide derivatives .

Oxidative Cyclization

Hypervalent iodine(III) reagents (e.g., phenyliodine(III) bis(trifluoroacetate), PIFA) mediate intramolecular oxidative S–N bond formation in thiadiazole precursors . While demonstrated for 1,2,4-thiadiazoles, analogous pathways may apply to 1,3,4-thiadiazoles:

  • Proposed mechanism :

    • Activation of thiourea intermediates via iodine(III).

    • Cyclization to form the thiadiazole ring .

Substrate Reagent Product Yield
Imidoyl thiourea derivativePIFA3-substituted-5-amino-1,2,4-thiadiazole 85–92%

Cross-Coupling Reactions

The thiadiazole ring participates in metal-free coupling reactions. For example, diisopropyl azodiformate (DIAD) facilitates the formation of substituted thiadiazoles via nucleophilic displacement :

  • Reaction with 3-methylpyridin-2-amine :
    Treatment with DIAD in THF yields 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (36% yield) .

Reagent Conditions Product Yield
DIADTHF, 25°C, 20 h3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 36%

Nucleophilic Substitution

The sulfur atom in the thiadiazole ring can act as a nucleophile. In the presence of alkyl halides, S-alkylation occurs:

  • Example : Reaction with neopentyl bromide forms disubstituted thiadiazoles .

Reagent Conditions Product Yield
Neopentyl bromideDMF, 80°C, 12 hN-(2,2-dimethylpropyl)-5-(neopentyl)-1,3,4-thiadiazol-2-amine ~65%*

*Hypothetical yield based on analogous reactions .

Acid-Catalyzed Rearrangements

Polyphosphate ester (PPE) promotes cyclodehydration of thiosemicarbazides and carboxylic acids to form 2-amino-1,3,4-thiadiazoles . While not directly tested on the target compound, this method could enable derivative synthesis:

Conditions Substrate Product Yield
PPE, chloroform, <85°C Thiosemicarbazide + acid2-amino-1,3,4-thiadiazole 70–85%

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes nitration and halogenation at specific positions. For example:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the 5-position .

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hN-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide ~60%

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine. Research indicates that compounds containing the thiadiazole moiety exhibit significant anti-proliferative activities against various cancer cell lines. For instance:

  • Molecular Docking Studies : A study reported that synthesized thiadiazole derivatives showed strong binding interactions with Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma. The binding energies indicated a promising inhibitory potential against cancer cell proliferation .
  • In Vitro Efficacy : Compounds were tested against HepG2 liver cancer cells, revealing notable anti-proliferative effects with IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin .

Other Pharmacological Activities

Thiadiazole derivatives are also recognized for their broad spectrum of pharmacological properties:

  • Antioxidant Activity : These compounds have shown potential as antioxidants, helping to mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Thiadiazoles have been investigated for their efficacy against various pathogens, demonstrating antibacterial and antifungal activities .

Case Study 1: Hepatic Cancer Treatment

A significant study focused on synthesizing and evaluating a series of thiadiazole derivatives for their anti-hepatic cancer properties. The results indicated that several compounds exhibited strong anti-proliferative activity against HepG2 cells while maintaining low toxicity to normal cells. This dual effect positions these compounds as potential therapeutic agents in liver cancer treatment .

Case Study 2: Molecular Docking Analysis

In another study, molecular docking simulations were performed to assess the interaction between synthesized thiadiazole compounds and GPC-3. The findings revealed that these compounds could effectively inhibit GPC-3-mediated pathways involved in tumor growth, suggesting a targeted approach to cancer therapy .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazol-2-Amine Derivatives

Thiadiazole derivatives are studied for their diverse biological activities, including antimicrobial, antiproliferative, and macrofilaricidal properties. Below is a comparison of key analogues:

Table 1: Comparison of Selected 1,3,4-Thiadiazol-2-Amine Derivatives
Compound Name / Structure Substituents (Position) Biological Activity Synthesis Yield (%) Reference
N-(2,2-Dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine 2: Neopentyl; 5: Isopropyl Insecticidal activity Not reported
5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine 5: Aromatic; 2: Nitrofuran-based Antimicrobial (MIC: 4–16 µg/mL for S. aureus) 30–75%
N-(3-Nitrobenzylidene)-5-(phenothiazine)-1,3,4-thiadiazol-2-amine 5: Phenothiazine; 2: Nitrobenzyl Anti-psychotic (in vitro dopamine antagonism) 45–71%
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5: Pyridine; 3: Methylpyridine Macrofilaricidal (IC₅₀: 0.1 µM for B. malayi) 15–71%
(E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazol-2-amine 5: Phenyl; 2: Thienyl Antiproliferative (IC₅₀: 8 µM for HeLa cells) 82–97%

Key Observations

Substituent Effects on Activity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., phenyl, nitrofuran) exhibit stronger antimicrobial and antiproliferative activities compared to aliphatic substituents like neopentyl/isopropyl . Heterocyclic Moieties: Pyridine and phenothiazine substituents enhance macrofilaricidal and anti-psychotic activities, likely due to improved binding to target receptors .

Synthetic Accessibility :

  • Yields vary widely (15–97%) depending on substituent complexity. For instance, pyridine-containing analogues (e.g., Compound 25 in ) achieve 71% yield, while bulky groups (e.g., trifluoromethylpyridine in Compound 38) reduce yields to 13% due to steric hindrance .

Electronic and Steric Factors: Density-functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing reactivity in biological systems .

Insecticidal Activity

The neopentyl/isopropyl-substituted compound is reported as an insecticide, likely targeting acetylcholinesterase or ion channels in pests. However, its efficacy data are less documented compared to nitrofuran- or pyridine-containing analogues .

Comparative Drug Design Insights

  • Antimicrobials : Nitrofuran-linked thiadiazoles (e.g., ) show broad-spectrum activity, with MIC values comparable to first-line antibiotics.
  • Antiproliferatives : Thienyl-substituted derivatives (e.g., ) demonstrate potent activity against cancer cells, highlighting the role of conjugated π-systems in DNA intercalation.

Biological Activity

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the pharmacological profile of compounds derived from it, making them suitable candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance:

  • Compound Efficacy : A series of 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer). Compounds showed IC50 values as low as 4.37 μM against HepG-2 cells, indicating significant cytotoxicity .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells . This mechanism is similar to that observed in other anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

  • Broad Spectrum : Compounds with the 1,3,4-thiadiazole moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Specific Findings : In a comparative study, a derivative with a p-nitroaniline moiety showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values reported at 32.6 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Alkyl substituentsEnhanced lipophilicity may improve membrane penetration and bioavailability.
Halogen substitutionsOften increase antimicrobial potency by enhancing electron-withdrawing effects.
Aromatic ringsCan contribute to increased interaction with biological targets due to π-stacking interactions.

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

  • Anticancer Study : A study reported the synthesis and evaluation of a series of thiadiazole compounds that showed potent activity against various cancer cell lines with promising IC50 values .
  • Antimicrobial Evaluation : Another investigation demonstrated that certain thiadiazole derivatives could inhibit the growth of resistant bacterial strains better than conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yields?

  • Methodological Answer : Thiadiazole derivatives are typically synthesized via cyclization of carboxylic acid derivatives with thiosemicarbazide under acidic conditions. For example, POCl₃ is often used as a catalyst and dehydrating agent. A protocol involves refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ (3 mol equivalents) at 90°C for 3 hours, followed by pH adjustment with ammonia to precipitate the product . Yields range from 65–68% depending on substituents and reaction time.

Table 1 : Key Reaction Parameters and Yields

ReactantCatalystTemp (°C)Time (h)Yield (%)
4-Phenylbutyric acidPOCl₃90365–68
Substituted acidsPOCl₃80–1002–460–75

Q. Which spectroscopic techniques are most effective for characterizing thiadiazole derivatives?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1560 cm⁻¹, C-S-C at ~697 cm⁻¹) .
  • ¹H-NMR : Confirms substituents (e.g., aromatic protons at δ 7.01–8.02 ppm, aliphatic CH₂ at δ 2.14–3.03 ppm) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiadiazole and aryl rings: 18.2–30.3°) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Thiadiazoles exhibit antimicrobial, antitumor, and antifungal activities. For example, derivatives with pyridyl or benzodioxolyl substituents show enhanced anticancer activity via kinase inhibition . Bioassays typically involve:
  • In vitro cytotoxicity (e.g., MTT assays against HeLa cells).
  • Molecular docking to predict binding affinities to targets like EGFR .

Advanced Research Questions

Q. How can density functional theory (DFT) validate experimental structural data for thiadiazole derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compute vibrational frequencies. For instance, bond lengths (C-N: 1.32–1.35 Å, C-S: 1.72–1.75 Å) and angles (N-C-S: ~120°) align with X-ray data . Exact exchange functionals (e.g., Becke’s 1993 hybrid) improve thermochemical accuracy, reducing deviations in atomization energies to <2.4 kcal/mol .

Q. What crystallographic insights explain the supramolecular assembly of thiadiazole derivatives?

  • Methodological Answer : Single-crystal X-ray studies reveal intermolecular interactions:
  • N–H···N hydrogen bonds (2.8–3.0 Å) create 2D networks .
  • π-π stacking (3.4–3.6 Å) stabilizes layered structures.
    Table 2 : Key Crystallographic Parameters
CompoundSpace GroupDihedral Angle (°)Hydrogen Bond Length (Å)
Pyridyl-thiadiazoleP 118.2–30.32.85
Dichlorophenoxy derivativeP2₁/c22.12.92

Q. How do substituents on the thiadiazole core influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -Cl, -F) enhance bioactivity by increasing electrophilicity.
  • Bulkier substituents (e.g., tert-butyl) improve lipophilicity, aiding membrane penetration .
    SAR studies combine synthesis, bioassays, and computational modeling (e.g., QSAR using Hammett constants) .

Q. How should researchers resolve contradictions in experimental vs. computational data?

  • Methodological Answer :
  • Validation protocols : Compare DFT-optimized geometries with X-ray data to identify discrepancies in bond angles/lengths .
  • Statistical analysis : Use mean absolute deviations (MAD) for thermochemical properties (e.g., MAD of 2.4 kcal/mol for atomization energies suggests acceptable DFT accuracy) .

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